molecular formula C8H4Br2N2O2 B2439204 6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione CAS No. 89891-77-0

6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione

Número de catálogo: B2439204
Número CAS: 89891-77-0
Peso molecular: 319.94
Clave InChI: FVXPGHAWNRHHJD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione is a chemical compound belonging to the quinoxaline family This compound is characterized by the presence of two bromine atoms at the 6 and 7 positions of the quinoxaline ring, and two keto groups at the 2 and 3 positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione typically involves the bromination of 1,4-dihydroquinoxaline-2,3-dione. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as acetic acid or chloroform under controlled temperature conditions to ensure selective bromination at the 6 and 7 positions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form 6,7-dihydroxy-1,4-dihydroquinoxaline-2,3-dione using reducing agents like sodium borohydride.

    Oxidation Reactions: Oxidation can lead to the formation of quinoxaline-2,3-dione derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

    Reduction: Sodium borohydride in an alcohol solvent.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products

    Substitution: Formation of 6,7-disubstituted quinoxaline-2,3-dione derivatives.

    Reduction: Formation of 6,7-dihydroxy-1,4-dihydroquinoxaline-2,3-dione.

    Oxidation: Formation of quinoxaline-2,3-dione derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Neuroprotective Properties:
6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione has been studied for its neuroprotective effects against various neurodegenerative diseases. It acts as an antagonist at the glycine binding site of NMDA receptors, which plays a crucial role in excitatory neurotransmission. This antagonism can help prevent neuronal loss associated with conditions such as ischemia and neurodegenerative diseases like Alzheimer's and amyotrophic lateral sclerosis (ALS) .

Analgesic and Anticonvulsant Effects:
The compound has also demonstrated analgesic properties by inhibiting pain responses in animal models. In studies involving formalin-induced licking behavior in rodents, this compound showed a dose-dependent reduction in pain responses . Its anticonvulsant effects are attributed to its ability to modulate excitatory neurotransmission, making it a candidate for treating epilepsy and other seizure disorders .

Neuropharmacological Research

Mechanism of Action:
The mechanism by which this compound exerts its effects involves competitive antagonism at the NMDA receptor's glycine site. This action not only helps in reducing excitotoxicity but also enhances the therapeutic potential of other neuroprotective agents when used in combination therapies .

Case Study: Neuroprotection in Ischemia
A notable study investigated the protective effects of this compound in gerbils subjected to bilateral carotid occlusion. The results indicated that pre-treatment with this compound significantly improved locomotor activity post-ischemia compared to control groups . This suggests its potential utility in acute ischemic events.

Pharmaceutical Development

Formulation and Solubility:
Research has focused on enhancing the solubility of this compound through the development of ammonium salts. These formulations have shown improved bioavailability and efficacy in preclinical models .

Therapeutic Combinations:
The compound is being explored for use in combination with other drugs to enhance therapeutic outcomes in neurodegenerative diseases. For instance, its synergistic effects with cholinesterase inhibitors are under investigation for treating Alzheimer's disease .

Data Table: Summary of Applications

Application AreaDescriptionReferences
NeuroprotectionPrevents neuronal loss; effective against ischemia and neurodegeneration
Analgesic PropertiesReduces pain responses in animal models
Anticonvulsant EffectsModulates excitatory neurotransmission; potential treatment for epilepsy
Pharmaceutical FormulationEnhanced solubility via ammonium salts; improved bioavailability
Combination TherapiesSynergistic effects with other drugs for enhanced treatment outcomes

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Actividad Biológica

6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione is a compound of significant interest in medicinal chemistry due to its biological activities, particularly as a glycine receptor antagonist. This article synthesizes existing research findings regarding its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

This compound is characterized by the presence of bromine substituents at positions 6 and 7 of the quinoxaline ring. This structural modification is crucial for its interaction with various biological targets.

The primary mechanism of action for this compound involves its high affinity for the glycine binding site on NMDA receptors. It has been shown to selectively block excitatory neurotransmission mediated by these receptors without eliciting side effects typically associated with other NMDA antagonists such as PCP (phencyclidine) .

Antagonistic Effects

Research indicates that this compound effectively inhibits glycine-induced currents in neuronal cultures. It acts as a competitive antagonist at the strychnine-insensitive glycine binding sites associated with NMDA receptors . This property makes it a candidate for treating conditions characterized by excessive excitatory neurotransmission such as epilepsy and neurodegenerative disorders.

Neuroprotective Effects

The compound has demonstrated neuroprotective properties in various experimental models. For example, it has been studied for its potential to mitigate neuronal loss associated with ischemic events and neurodegenerative diseases such as Alzheimer’s and amyotrophic lateral sclerosis .

Analgesic Properties

In animal models, this compound has shown efficacy in reducing pain responses. It was reported to prevent formalin-induced pain in mice with an effective dose (ED50) of 5 mg/kg . This suggests potential applications in pain management therapies.

Study on Neurodegeneration

A study highlighted the compound's ability to protect against neuronal degeneration caused by excitotoxicity. The administration of this compound significantly reduced cell death in models of glutamate-induced toxicity .

Anticancer Activity

While primarily studied for its neurological effects, some derivatives of quinoxaline compounds have exhibited anticancer properties. Investigations into related compounds suggest that modifications can lead to enhanced cytotoxicity against various cancer cell lines .

Data Table: Biological Activities of this compound

Activity Effect Reference
Glycine Receptor AntagonismInhibits glycine-induced currents
NeuroprotectionReduces neuronal loss in ischemia
AnalgesicPrevents formalin-induced pain
Anticancer PotentialCytotoxic effects on cancer cells

Propiedades

IUPAC Name

6,7-dibromo-1,4-dihydroquinoxaline-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2O2/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5/h1-2H,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXPGHAWNRHHJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)Br)NC(=O)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4,5-dibromo-1,2-phenylenediamine (1.862 g, 7.0 mmol) and oxalic acid dihydrate (1.06 g, 8.4 mmol) in 2N HCl (100 mL) was heated at 125° C. for 2 h then allowed to cool to 25° C. The solid was collected by vacuum filtration, washed with water and dried at 40° C. under 1 mmHg for 10 h affording 2.053 g (92%) of the title compound as a light brown powder. 1H NMR (DMSO-d6) 11.995 (s, 2H), 7.361 (s, 2H).
Quantity
1.862 g
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
92%

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.